Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate
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Overview
Description
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate is an organophosphorus compound with the molecular formula C₉H₁₂NO₅P This compound is characterized by the presence of a phosphinate group, a nitrophenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate typically involves the reaction of methylphosphinic acid with 3-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of 3-nitrobenzaldehyde reacts with the hydroxyl group of methylphosphinic acid, forming the desired product. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates or phosphates.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonates or phosphates.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phosphinate group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and chemical intermediate.
Methylphosphonic acid: A simpler phosphonic acid derivative with similar reactivity but different applications.
Uniqueness
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate is unique due to the presence of both a nitrophenyl group and a phosphinate group, which confer distinct chemical and biological properties
Properties
CAS No. |
477559-05-0 |
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Molecular Formula |
C9H12NO5P |
Molecular Weight |
245.17 g/mol |
IUPAC Name |
[methoxy(methyl)phosphoryl]-(3-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO5P/c1-15-16(2,14)9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,1-2H3 |
InChI Key |
POOUXJNJDULCLN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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